N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Vue d'ensemble

Description

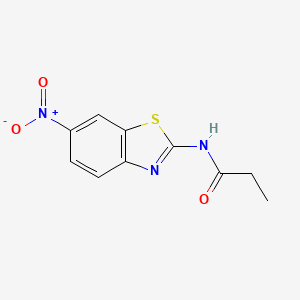

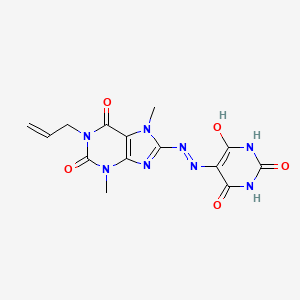

“N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” is a compound with the CAS Number: 80395-50-2 . It has a molecular weight of 237.24 . The IUPAC name for this compound is N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is substituted at the 6th position with a nitro group and at the 2nd position with a propanamide group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the chemical reactions of related benzothiazole compounds .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide and its derivatives have been studied for their antimicrobial activities. For instance, N-(naphthalen-1-yl)propanamide derivatives showed notable activity against bacteria and fungi, with specific compounds exhibiting significant antifungal and anti-gram-positive bacterial activity (Evren, Yurttaş, & Yılmaz-Cankilic, 2020). Similarly, benzothiazole derivatives have demonstrated antimicrobial actions and have been found active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings (Zablotskaya et al., 2013).

Tumor Hypoxia Markers

In the field of nuclear medicine, nitroimidazole-based thioflavin-T derivatives, which include compounds related to this compound, have been synthesized and evaluated as tumor hypoxia markers. These compounds have shown promising results in accumulating in hypoxic tumor cells and may aid in tumor imaging and diagnosis (Li, Chu, Liu, & Wang, 2005).

Cerebral Ischemia Markers

Similarly, nitroimidazole-based thioflavin-T derivatives have also been investigated as potential cerebral ischemia markers. These compounds have demonstrated the ability to localize in cerebral ischemic tissue, offering a noninvasive method for demonstrating cerebral ischemia (Chu, Li, Liu, & Wang, 2007).

MMP Inhibition in Tissue Damage

Compounds combining benzisothiazole and 4-thiazolidinone, which are structurally related to this compound, have been designed to affect inflammatory/oxidative processes involving free radicals and inflammatory mediators. These compounds have shown potential in inhibiting matrix metalloproteinases (MMPs), suggesting their use in managing tissue damage and wound healing (Incerti et al., 2018).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These studies have found that the antiprotozoal properties of these compounds greatly depend on their chemical structure (Delmas et al., 2002).

Safety and Hazards

Orientations Futures

The future directions for “N-(6-nitro-1,3-benzothiazol-2-yl)propanamide” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s . Additionally, the development of novel bioactive metal complexes of azo dyes having a heterocyclic moiety, such as benzothiazole, could be a promising area of future research .

Propriétés

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-2-9(14)12-10-11-7-4-3-6(13(15)16)5-8(7)17-10/h3-5H,2H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVJQARGAXYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319971 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

406917-11-1 | |

| Record name | N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)

![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2672666.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2672667.png)

![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)

![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)